molecular formula C24H17N3O2 B11096308 1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one

1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one

Cat. No.: B11096308
M. Wt: 379.4 g/mol
InChI Key: LWWMYRMNGPEEGD-VYIQYICTSA-N
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Description

[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoxaline core, which is a fused ring system containing both indene and quinoxaline moieties, and a phenylpropanoate group attached through an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE typically involves the condensation of an indenoquinoxaline derivative with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. For example, the condensation of 11H-indeno[1,2-b]quinoxalin-11-one with 3-phenylpropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening methods to identify optimal reaction conditions and catalysts is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    11H-Indeno[1,2-b]quinoxalin-11-one oxime: A derivative with similar core structure but different functional groups.

    11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: Another derivative with a hydrazone linkage instead of an imine.

Uniqueness

[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 3-PHENYLPROPANOATE is unique due to its specific combination of an indenoquinoxaline core and a phenylpropanoate group. This unique structure imparts distinct chemical reactivities and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] 3-phenylpropanoate

InChI

InChI=1S/C24H17N3O2/c28-21(15-14-16-8-2-1-3-9-16)29-27-23-18-11-5-4-10-17(18)22-24(23)26-20-13-7-6-12-19(20)25-22/h1-13H,14-15H2/b27-23-

InChI Key

LWWMYRMNGPEEGD-VYIQYICTSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)O/N=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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